molecular formula C11H15BO2 B1314563 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane CAS No. 5123-13-7

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

Cat. No.: B1314563
CAS No.: 5123-13-7
M. Wt: 190.05 g/mol
InChI Key: FQMSNYZDFMWLGC-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is a boronic ester compound with the molecular formula C11H15BO2. It is also known as phenylboronic acid neopentylglycol ester. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a phenyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Biochemical Analysis

Biochemical Properties

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The nature of these interactions often involves the formation of covalent bonds between the boron atom in this compound and the active sites of enzymes, leading to the activation or inhibition of enzymatic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in the compound forms reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes . This interaction can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function include alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function . At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range results in optimal benefits without adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can affect the levels of other metabolites and influence metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The localization and accumulation of this compound can impact its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles within the cell, such as the mitochondria and endoplasmic reticulum . This localization is critical for its activity and function, as it allows this compound to interact with specific biomolecules and participate in targeted biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane can be synthesized through the reaction of phenylboronic acid with neopentyl glycol. The reaction typically involves the use of a solvent such as toluene or dichloromethane and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to form stable boron-oxygen bonds and participate in cross-coupling reactions makes it a valuable reagent in organic synthesis. Additionally, its applications in biology and medicine highlight its versatility compared to other boronic esters .

Properties

IUPAC Name

5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO2/c1-11(2)8-13-12(14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMSNYZDFMWLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472654
Record name 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5123-13-7
Record name 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane in the synthesis of polyfluorinated biphenyl ethers?

A1: this compound acts as a phenylboronic acid equivalent in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction []. This reaction enables the formation of a carbon-carbon bond between the phenyl group of the dioxaborinane and a fluorinated aromatic system.

Q2: Can you provide an example of this reaction from the research?

A2: The research highlights the reaction of pentafluoronitrobenzene with this compound. In the presence of a palladium catalyst (Pd(PPh3)4) and KF/alumina base, this reaction forms 2,3,4,5-tetrafluoro-6-nitrobiphenyl in good yield (80%) under microwave irradiation [].

Q3: Why is the nitro group important in this reaction?

A3: The nitro group plays a crucial role in facilitating the oxidative addition step of the Suzuki-Miyaura cross-coupling []. It is believed to direct the palladium catalyst towards the adjacent carbon-fluorine bond, promoting the desired substitution reaction.

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